3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one: is a synthetic organic compound belonging to the class of furochromenes This compound is characterized by its unique fused ring structure, which includes a furan ring and a chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenol, the process may involve alkylation, followed by cyclization with a furan derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity this compound. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. The oxidation may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at specific positions on the furochromene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The modification of its structure can lead to the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The pathways involved can include signal transduction, gene expression, or metabolic processes. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
- 3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-acetic acid
- 3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one
Comparison: Compared to similar compounds, 3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific substitution pattern. The presence of tert-butyl and dimethyl groups enhances its stability and reactivity, making it a versatile compound for various applications. Its distinct structure also contributes to its unique biological and chemical properties, setting it apart from other furochromenes.
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-tert-butyl-4,9-dimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C17H18O3/c1-9-6-12-15(10(2)7-13(18)20-12)16-14(9)11(8-19-16)17(3,4)5/h6-8H,1-5H3 |
InChI Key |
WOAWLXJGOAPVTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=CO3)C(C)(C)C |
Origin of Product |
United States |
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